Cas no 588-63-6 (3-bromopropoxybenzene)
3-bromopropoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- (3-Bromopropoxy)benzene
- 3-Bromopropyl phenyl ether
- Benzene, (3-bromopropoxy)-
- 3-Phenoxypropyl Bromide
- 3-bromopropoxybenzene
- 1-Bromo-3-phenoxypropane
- Ether, 3-bromopropyl phenyl
- gamma-Phenoxypropyl bromide
- phenoxypropyl bromide
- 3-bromo-1-phenoxypropane
- .gamma.-Phenoxypropyl bromide
- PHENYL 3-BROMOPROPYL ETHER
- NIDWUZTTXGJFNN-UHFFFAOYSA-N
- 3-Phenoxypropylbromide
- phenoxypropylbromide
- p-bromopropoxybenzene
- 3-phenoxybromopropane
- PubChem
- AC-20351
- EINECS 209-623-4
- 3-phenoxy propyl bromide
- AM20060682
- InChI=1/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- SY020995
- Z90122132
- 3-phenoxy propylbromide
- CS-0030579
- 3-Phenoxylpropyl Bromide
- 588-63-6
- 3-bromopropoxy benzene
- 3-bromopropylphenyl-ether
- NSC2641
- 3-bromopropylphenyl ether
- 2-(Bromomethyl)ethoxybenzene
- NS00034028
- Q-200391
- 3-phenoxy-1-bromopropane
- (3-bromo-propoxy)-benzene
- SCHEMBL71797
- NIDWUZTTXGJFNN-UHFFFAOYSA-
- MFCD00000256
- bromo-3-phenoxypropane
- E6NVH6VQ3D
- (4-Methoxybenzyloxy)aceticacid
- F0001-1537
- 1-(3-bromopropoxy)benzene
- 3-phenoxy-propylbromide
- 3-Phenoxypropyl bromide, 96%
- NSC-2641
- AI3-11213
- EN300-18740
- FT-0608537
- FT-0607489
- HY-W019627
- AS-17267
- 3-phenoxy-propyl bromide
- AKOS000345429
- P1027
- NSC 2641
- 3-(phenoxy)propyl bromide
- DTXSID1060425
- ISOPROPYL 3-BROMOPHENYL KETONE
- (3-bromopropoxy)-benzen
- 3-Bromopropoxy)benzene; 1-Bromo-3-phenoxypropane; 3-Bromo-1-phenoxypropane3-Bromopropyl Phenyl Ether; 3-Phenoxy-1-bromopropane; 3-Phenoxypropyl BromideNSC 2641; gamma-Phenoxypropyl Bromide
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- MDL: MFCD00000256
- Inchi: 1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- InChI Key: NIDWUZTTXGJFNN-UHFFFAOYSA-N
- SMILES: C1(OCCCBr)=CC=CC=C1
- BRN: 508978
Computed Properties
- Exact Mass: 213.99900
- Monoisotopic Mass: 213.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 89.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Transparent light brown
- Density: 1.365 g/mL at 25 °C(lit.)
- Melting Point: 10-11 °C (lit.)
- Boiling Point: 138°C/15mmHg
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: n20/D 1.546(lit.)
- Solubility: 可溶于氯仿、DMSO(微溶)、甲醇(微溶)
- PSA: 9.23000
- LogP: 2.85040
3-bromopropoxybenzene Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36-S24/25
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Hazardous Material Identification:
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
3-bromopropoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-bromopropoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001213-1g |
3-Phenoxypropyl bromide |
588-63-6 | 96% | 1g |
£10.00 | 2022-03-29 | |
| Fluorochem | 001213-5g |
3-Phenoxypropyl bromide |
588-63-6 | 96% | 5g |
£12.00 | 2022-03-29 | |
| Fluorochem | 001213-25g |
3-Phenoxypropyl bromide |
588-63-6 | 96% | 25g |
£17.00 | 2022-03-29 | |
| Fluorochem | 001213-100g |
3-Phenoxypropyl bromide |
588-63-6 | 96% | 100g |
£51.00 | 2022-03-29 | |
| Alichem | A019087415-100g |
(3-Bromopropoxy)benzene |
588-63-6 | 97% | 100g |
$308.70 | 2023-09-01 | |
| ChemScence | CS-0030579-100g |
3-Phenoxypropyl bromide |
588-63-6 | 97.07% | 100g |
$66.0 | 2022-04-27 | |
| ChemScence | CS-0030579-500g |
3-Phenoxypropyl bromide |
588-63-6 | 97.07% | 500g |
$198.0 | 2022-04-27 | |
| ChemScence | CS-0030579-1000g |
3-Phenoxypropyl bromide |
588-63-6 | 97.07% | 1000g |
$320.0 | 2021-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P16303-25G |
3-bromopropoxybenzene |
588-63-6 | 25g |
¥1333.17 | 2023-11-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P831406-500g |
3-Phenoxypropyl bromide |
588-63-6 | 97% | 500g |
2,698.00 | 2021-05-17 |
3-bromopropoxybenzene Suppliers
3-bromopropoxybenzene Related Literature
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Bin Yang,Robson F. Storey Polym. Chem. 2015 6 3764
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Guojing Pei,Wan Xu,Juan Li Org. Chem. Front. 2021 8 3372
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D. D?hler,P. Zare,W. H. Binder Polym. Chem. 2014 5 992
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Stephen M. Goldup,David A. Leigh,Roy T. McBurney,Paul R. McGonigal,Andrew Plant Chem. Sci. 2010 1 383
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Hailiang Xu,Chenglong Zhao,Qun Qian,Wei Deng,Hegui Gong Chem. Sci. 2013 4 4022
Additional information on 3-bromopropoxybenzene
Comprehensive Guide to 3-Bromopropoxybenzene (CAS No. 588-63-6): Properties, Applications, and Industry Insights
3-Bromopropoxybenzene (CAS No. 588-63-6), also known as 1-bromo-3-phenoxypropane, is an organobromine compound with significant relevance in synthetic chemistry and industrial applications. This aromatic ether derivative features a bromopropoxy functional group attached to a benzene ring, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its molecular formula, C9H11BrO, and molecular weight of 215.09 g/mol, highlight its role as a key building block in organic synthesis.
In recent years, the demand for 3-bromopropoxybenzene has surged due to its utility in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers and manufacturers frequently search for "3-bromopropoxybenzene synthesis" or "CAS 588-63-6 suppliers," reflecting its commercial and academic importance. The compound’s high reactivity and selective functionalization capabilities make it indispensable for creating complex molecular architectures.
From an environmental and regulatory perspective, 3-bromopropoxybenzene is often discussed in the context of green chemistry alternatives. Queries like "eco-friendly bromoalkane substitutes" or "sustainable aromatic ethers" indicate growing interest in reducing halogenated waste. While the compound itself is not classified as hazardous under major regulatory frameworks, its handling requires standard laboratory precautions to ensure safety.
The pharmaceutical industry leverages CAS 588-63-6 as a precursor for drug candidates, particularly in kinase inhibitors and CNS-active molecules. Patent literature reveals its use in optimizing bioavailability and metabolic stability—topics frequently searched by medicinal chemists. Additionally, its role in liquid crystal formulations and polymeric materials has attracted attention from material scientists exploring "advanced organic electronics."
Analytical characterization of 3-bromopropoxybenzene typically involves GC-MS, NMR, and HPLC, with purity thresholds exceeding 98% for most applications. Suppliers often highlight "high-purity 588-63-6" or "custom bromination services" to cater to niche markets. Storage recommendations emphasize protection from light and moisture to maintain stability.
Emerging trends include the integration of AI-driven retrosynthesis tools to identify novel applications for 3-bromopropoxybenzene, aligning with searches for "machine learning in organic synthesis." Furthermore, its potential in click chemistry and bioconjugation continues to expand, addressing demands for modular chemical platforms.
In summary, 3-bromopropoxybenzene (CAS No. 588-63-6) remains a cornerstone in modern chemistry, bridging academic research and industrial innovation. Its adaptability to evolving technological needs—from catalysis to material science—ensures sustained relevance in a competitive global market.
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